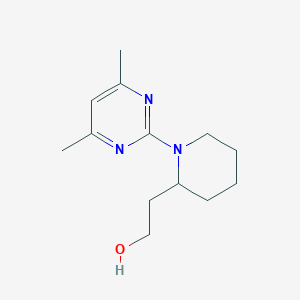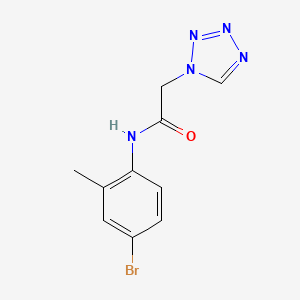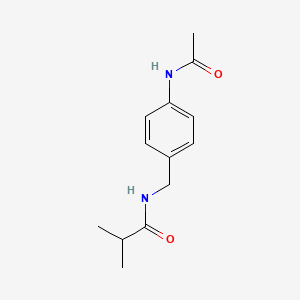
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide is a chemical compound with the molecular formula C10H6Br2N4O and a molecular weight of 357.99 g/mol This compound is characterized by the presence of two bromopyridine groups attached to a diazene 1-oxide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide typically involves the reaction of 5-bromopyridine derivatives with diazene compounds under controlled conditions. One common method involves the use of 5-bromopyridine-2-amine as a starting material, which is then reacted with nitrosyl chloride (NOCl) to form the desired diazene 1-oxide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the diazene 1-oxide group to other functional groups.
Substitution: The bromine atoms in the pyridine rings can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups into the pyridine rings .
Applications De Recherche Scientifique
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide involves its interaction with molecular targets through its diazene 1-oxide and bromopyridine groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)diazene: This compound is a high-performing green oxidizer with applications in rocket propellants.
1,2-Bis(3,4-dinitropyrazol-1-yl)diazene: Known for its use in energetic materials and solid composite propellants.
Uniqueness
Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H6Br2N4O |
|---|---|
Poids moléculaire |
357.99 g/mol |
Nom IUPAC |
(5-bromopyridin-2-yl)-(5-bromopyridin-2-yl)imino-oxidoazanium |
InChI |
InChI=1S/C10H6Br2N4O/c11-7-1-3-9(13-5-7)15-16(17)10-4-2-8(12)6-14-10/h1-6H |
Clé InChI |
NZWOFTGBAKFSPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)N=[N+](C2=NC=C(C=C2)Br)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



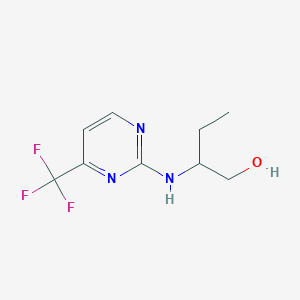
![9-nitroso-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B14911787.png)
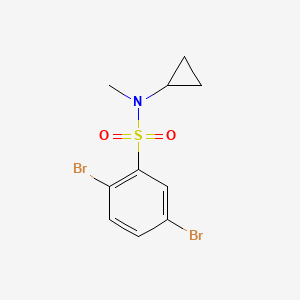
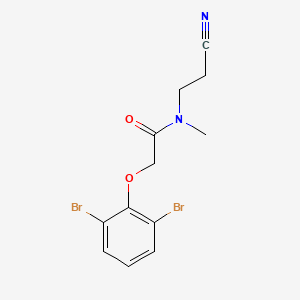

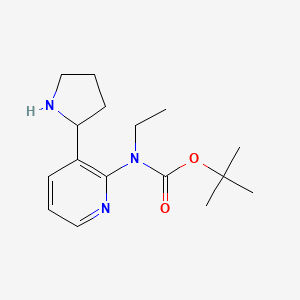

![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14911829.png)


